2,6-Dichloro-4-methylbenzotrifluoride
Overview
Description
2,6-Dichloro-4-methylbenzotrifluoride is an organic compound with the molecular formula C8H5Cl2F3. It is a derivative of benzotrifluoride, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring. This compound is used in various industrial applications, particularly in the synthesis of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylbenzotrifluoride typically involves the halogenation of p-chlorobenzotrifluoride. The process includes the following steps:
- p-Chlorobenzotrifluoride is subjected to halogenation using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination.
Ammoniation: The halogenated product is then treated with ammonia to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reactions are carried out under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzotrifluorides with various functional groups.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include hydrocarbons and other reduced derivatives.
Scientific Research Applications
2,6-Dichloro-4-methylbenzotrifluoride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylbenzotrifluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. It can also interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2,6-Dichloro-4-methylbenzotrifluoride can be compared with other similar compounds such as:
2,6-Dichlorobenzotrifluoride: Similar structure but lacks the methyl group.
4-Methylbenzotrifluoride: Similar structure but lacks the chlorine atoms.
2,6-Dichloro-4-nitrobenzotrifluoride: Similar structure but contains a nitro group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
IUPAC Name |
1,3-dichloro-5-methyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-5(9)7(6(10)3-4)8(11,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGOALPNJSKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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